molecular formula C22H14O8 B3323002 [1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic acid CAS No. 1580004-08-5

[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic acid

Cat. No.: B3323002
CAS No.: 1580004-08-5
M. Wt: 406.3 g/mol
InChI Key: XUZLDIYRUFBGQU-UHFFFAOYSA-N
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Description

“[1,1’:4’,1’‘-Terphenyl]-2,2’‘,4,4’'-tetracarboxylic acid” (also known as H4TPTC) is a type of terphenyl compound. Terphenyls are a group of closely related aromatic hydrocarbons, also known as diphenylbenzenes or triphenyls, which consist of a central benzene ring substituted with two phenyl groups . This compound contains up to 2 equivalents of DMF .


Synthesis Analysis

The synthesis of “[1,1’:4’,1’‘-Terphenyl]-2,2’‘,4,4’'-tetracarboxylic acid” and similar substrates has been reported in the literature . It has been used as a linker for the synthesis of NOTT-101 metal organic framework (MOFs) .

Scientific Research Applications

Construction of Metal-Organic Frameworks (MOFs)

Metal-organic frameworks based on "[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic acid" have been synthesized with various metals, showcasing different structural architectures and properties. For example, Lv et al. (2014) synthesized coordination polymers with cobalt and nickel, revealing 3D networks and antiferromagnetic properties. These polymers demonstrate the ligand's versatility in forming complex structures useful for magnetic and structural applications (Lv et al., 2014).

Catalysis and Gas Adsorption

Coordination polymers derived from this acid have been explored for catalytic applications and gas adsorption. Yang et al. (2020) investigated MOFs for selective C2H2/CO2 separation and exerted therapeutic effects on postpartum hemorrhage by increasing the prothrombin activity, highlighting the functional versatility of the frameworks (Yang et al., 2020).

Luminescence and Temperature Sensing

The ligand has also been employed in the construction of lanthanide MOFs for luminescence ratiometric thermometers. Liu et al. (2021) designed frameworks with lanthanides that exhibited significant luminescence response to temperature changes, indicating potential for in situ temperature monitoring in microelectronics (Liu et al., 2021).

Magnetic Properties and Slow Magnetic Relaxation

Isostructural metal-organic frameworks have been studied for their magnetic properties, including ferrimagnetic behavior and slow magnetic relaxation. Wu et al. (2016) synthesized frameworks with manganese and cobalt, showcasing the ability to tune magnetic properties through the metal center selection (Wu et al., 2016).

Future Directions

“[1,1’:4’,1’‘-Terphenyl]-2,2’‘,4,4’'-tetracarboxylic acid” has been used as a linker for the synthesis of NOTT-101 metal organic framework (MOFs), indicating its potential use in the development of high-performance materials .

Properties

IUPAC Name

4-[4-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O8/c23-19(24)13-5-7-15(17(9-13)21(27)28)11-1-2-12(4-3-11)16-8-6-14(20(25)26)10-18(16)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZLDIYRUFBGQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)C(=O)O)C3=C(C=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic acid
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[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic acid
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[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic acid
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[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic acid
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[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic acid
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[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic acid

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